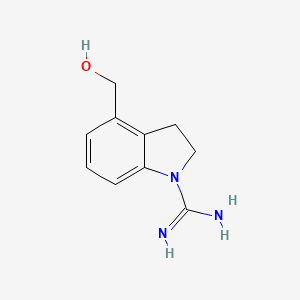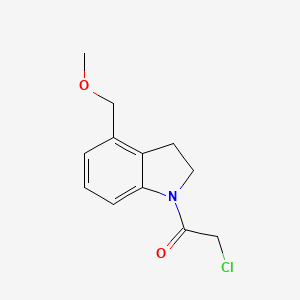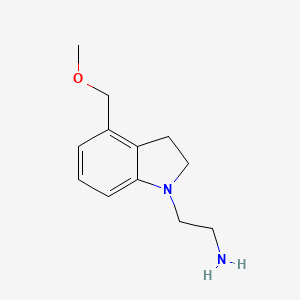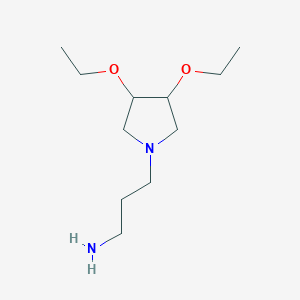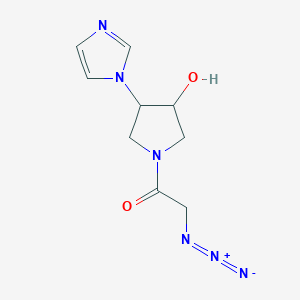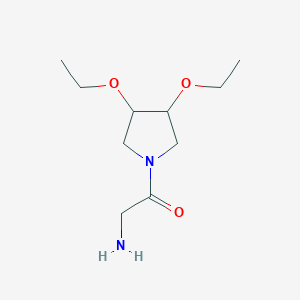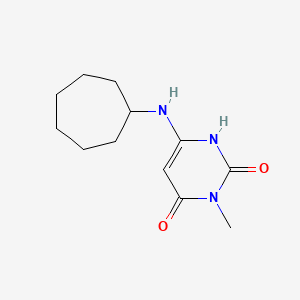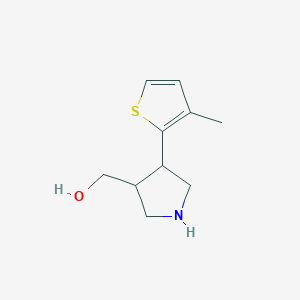
1-(Tert-butoxycarbonyl)-4-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Reactions
- Research demonstrates the use of tert-butoxycarbonyl protected compounds in divergent and solvent-dependent reactions, leading to the synthesis of pyrrolidines, dihydropyridazines, and amino-pyrroles. This showcases their utility in creating a variety of organic structures through careful solvent and temperature control, indicating potential for tailored organic synthesis (E. Rossi et al., 2007).
Structural Analysis
- The study of tert-butoxycarbonyl protected pyrrolidine compounds has also extended to detailed structural analyses, such as crystallography, to understand the conformation and interactions of these molecules. This is vital for designing molecules with desired physical and chemical properties (Jing Yuan et al., 2010).
Dimerization and Polymerization
- Tert-butoxycarbonyl-protected amino acid derivatives have been studied for their ability to dimerize in the presence of bases, forming pyrrolidine analogs. This research highlights the potential of these compounds in polymer chemistry and the development of new materials (J. Leban, K. Colson, 1996).
Coupling Reactions
- Studies have shown the application of tert-butoxycarbonyl protected compounds in coupling reactions with arylboronic acids. This demonstrates their role in facilitating the synthesis of complex organic molecules, important for pharmaceuticals and materials science (D. Wustrow, L. Wise, 1991).
Bioactive Compound Synthesis
- The synthesis of bioactive compounds, such as analogs of tetrahydrofolic acid, has been reported using tert-butoxycarbonyl protected pyrrolidines. This research is crucial for developing new drugs and understanding biochemical pathways (A. Rosowsky et al., 1994).
Propriétés
IUPAC Name |
4-(3-ethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-23-13-8-6-7-12(9-13)14-10-19(11-15(14)16(20)21)17(22)24-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXNJNZRARHGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



